molecular formula C14H12ClNOS B1349643 2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide CAS No. 22504-08-1

2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide

Cat. No.: B1349643
CAS No.: 22504-08-1
M. Wt: 277.8 g/mol
InChI Key: NSQCHYBQXPMOKS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-N-(2-phenylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNOS/c15-10-14(17)16-12-8-4-5-9-13(12)18-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQCHYBQXPMOKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368538
Record name 2-Chloro-N-[2-(phenylsulfanyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22504-08-1
Record name 2-Chloro-N-[2-(phenylsulfanyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-[2-(phenylsulfanyl)phenyl]acetamide
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Preparation Methods

General Synthetic Route

The predominant and well-documented method for synthesizing this compound involves the acylation of 2-phenylsulfanyl aniline with chloroacetyl chloride. This reaction is typically conducted in an aprotic solvent such as toluene or dichloromethane, in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Reaction Scheme:

$$
\text{2-phenylsulfanyl aniline} + \text{chloroacetyl chloride} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound} + \text{HCl}
$$

Detailed Procedure

  • Starting Materials:

    • 2-Phenylsulfanyl aniline (amine component)
    • Chloroacetyl chloride (acylating agent)
    • Base: Triethylamine or sodium hydroxide (to neutralize HCl)
    • Solvent: Dry toluene or dichloromethane
  • Reaction Conditions:

    • The amine is dissolved in dry toluene (5 mL per ~2.6 mmol amine).
    • Chloroacetyl chloride is added dropwise to the amine solution under stirring.
    • The reaction mixture is subjected to microwave irradiation at 500 Watts for approximately 10 minutes to accelerate the reaction.
    • After completion, the mixture is washed with 5% sodium hydroxide solution to remove acidic impurities.
    • The organic phase is dried over anhydrous sodium sulfate.
    • Solvent removal under reduced pressure yields the crude product.
    • Purification is typically achieved by recrystallization or chromatography.
  • Yield:

    • The reaction under microwave irradiation conditions typically affords yields up to 91%.

Industrial Scale Considerations

For industrial production, continuous flow reactors are employed to enhance mixing efficiency and heat transfer, allowing for better control over reaction parameters and scalability. Solvents such as dichloromethane or toluene are used, and reaction conditions are optimized to maximize yield and purity. The use of bases like triethylamine is standard to neutralize the hydrochloric acid formed.

Alternative Synthetic Approaches

While the primary method involves direct acylation, alternative routes have been explored, such as:

  • Reaction of sulfonylguanidine derivatives with 2-chloro-N-phenylacetamide to form related phenylsulfanyl acetamide compounds, which can be adapted for the target compound.

However, these methods are less common and typically more complex than the direct acylation approach.

Reaction Conditions and Optimization

Parameter Typical Condition Notes
Solvent Dry toluene or dichloromethane Aprotic solvent to dissolve reactants
Temperature Microwave irradiation at 500 W 10 minutes reaction time
Base Triethylamine or NaOH (5%) wash Neutralizes HCl byproduct
Molar Ratio (Amine:Acyl chloride) 1:2.4 to 1:2.5 Excess acyl chloride ensures completion
Work-up Washing with NaOH, drying over Na2SO4 Removes impurities and water
Yield Up to 91% High efficiency under optimized conditions

Analytical and Structural Confirmation

The synthesized compound is typically characterized by:

  • Nuclear Magnetic Resonance (NMR):

    • $$ ^1H $$ NMR shows characteristic signals for the methylene group adjacent to the chloroacetamide at around δ 3.8 ppm, aromatic protons between δ 7.0–7.5 ppm, and amide NH proton near δ 9.1 ppm.
  • Mass Spectrometry:

    • Confirms molecular weight of 277.77 g/mol.
  • X-ray Crystallography:

    • Provides definitive structural confirmation, showing the amide linkage and phenylsulfanyl substitution pattern.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Direct Acylation (Microwave) 2-Phenylsulfanyl aniline, chloroacetyl chloride, triethylamine Dry toluene, 500 W microwave, 10 min 91 Most efficient and widely used method
Continuous Flow Reactor Same as above Optimized flow conditions >85 Suitable for industrial scale
Sulfonylguanidine Route Sulfonylguanidine derivative, 2-chloro-N-phenylacetamide Conventional heating, longer time Variable Alternative, less common

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or borane-tetrahydrofuran complex.

Major Products

    Nucleophilic substitution: Formation of substituted acetamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. The phenylsulfanyl group can participate in π-π interactions with aromatic residues, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural variations among analogs include substituents on the aromatic ring (e.g., halogens, sulfonyl, methyl) and the presence of sulfur-containing groups (sulfanyl vs. sulfonyl). These modifications impact electronic effects, steric hindrance, and intermolecular interactions.

Table 1: Comparative Analysis of 2-Chloroacetamide Derivatives
Compound Name Molecular Formula Substituent(s) Key Structural Features Hydrogen Bonding Patterns
This compound C₁₄H₁₂ClNOS Phenylsulfanyl (Ph-S-) Sulfanyl bridge, ortho-substitution Intermolecular N–H⋯O (amide)
2-Chloro-N-phenylacetamide C₈H₈ClNO Phenyl Simple acetamide, no sulfur Infinite chains via N–H⋯O bonds
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 4-Fluoro Electron-withdrawing F substituent Intramolecular C–H⋯O
2-Chloro-N-[(2-methylphenyl)sulfonyl]acetamide C₉H₁₀ClNO₃S 2-Methylphenylsulfonyl Sulfonyl group, anti-conformation of N–H/C=O N–H⋯Cl and N–H⋯O bonds
2-Chloro-N-(3-methylphenyl)acetamide C₉H₁₀ClNO 3-Methyl Syn conformation of C–Cl/C=O Dual N–H⋯O bonds

Key Observations :

  • Sulfur-Containing Groups : The sulfanyl group in the target compound introduces a thioether linkage, enhancing hydrophobicity compared to sulfonyl analogs (e.g., ). Sulfonyl groups increase hydrogen-bonding capacity due to the polar SO₂ moiety .
  • Methyl groups () introduce steric effects, altering molecular packing.

Common Protocols :

  • Chloroacetyl Chloride Reactions: Most analogs are synthesized by reacting chloroacetyl chloride with substituted anilines or sulfonamides in solvents like ethanol or acetonitrile .
  • S-Alkylation : For sulfur-containing derivatives (e.g., phenylsulfanyl), S-alkylation of thiols with chloroacetamide intermediates is employed .

Example Syntheses :

  • Target Compound: Reacting 2-phenylsulfanylaniline with chloroacetyl chloride in ethanol with sodium acetate yields the title compound .
  • Sulfonyl Analogs : Sulfonamide derivatives (e.g., ) are synthesized by refluxing sulfonamides with excess chloroacetyl chloride .

Mechanistic Insights :

  • The phenylsulfanyl group may facilitate membrane penetration in microbial or cancer cells due to increased lipophilicity.
  • Sulfonyl derivatives () are explored as sulfonamide drugs, leveraging hydrogen-bonding interactions for target binding .

Crystallographic and Conformational Analysis

  • Target Compound : Likely exhibits similar packing to 2-chloro-N-phenylacetamide (), with intermolecular N–H⋯O bonds forming chains.
  • Sulfonyl vs. Sulfanyl : Sulfonyl analogs () adopt bent conformations at the S-atom (C1–S1–N1–C7 torsion angle ≈ -67°), while sulfanyl derivatives may show less distortion due to reduced polarity .
  • Substituent Impact : Meta-substituents (e.g., 3-methyl in ) induce syn/anti conformations of the N–H bond, affecting crystal packing and solubility .

Biological Activity

2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide (CAS No. 22504-08-1) is an organic compound characterized by its unique structure, which includes a chloro group and a phenylsulfanyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C14H12ClNOS
  • Molecular Weight : 277.769 g/mol
  • Canonical SMILES : ClC(=O)N(CC1=CC=CC=C1)SCC2=CC=CC=C2

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that chloroacetamides, including derivatives similar to this compound, exhibit significant antimicrobial properties. A study demonstrated that these compounds were effective against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .

Anticancer Potential

The compound has been explored for its anticancer properties. In vitro studies have shown that derivatives based on the chloroacetamide structure can induce apoptosis in cancer cell lines such as A431 (epidermoid carcinoma) and HT-29 (colorectal cancer). The mechanism of action involves the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to cell cycle arrest and increased cell death .

The proposed mechanism of action for this compound involves:

  • Intercalation with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It can inhibit key metabolic enzymes by binding to their active sites, thereby disrupting essential cellular pathways.

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides is significantly influenced by the substituents on the phenyl ring. Studies have shown that halogenated phenyl rings enhance lipophilicity, allowing better membrane penetration and increased antimicrobial efficacy .

SubstituentActivity Against MRSAActivity Against E. coliActivity Against C. albicans
4-ChlorophenylHighModerateLow
4-FluorophenylModerateLowModerate
3-BromophenylHighLowLow

Case Studies

  • Anticancer Screening : A study evaluated a series of novel derivatives based on the acetamide structure against multiple cancer cell lines. The results indicated that certain compounds exhibited IC50 values comparable to established chemotherapeutics like cisplatin, highlighting their potential as effective anticancer agents .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of various chloroacetamides, revealing that compounds with specific substitutions were particularly potent against Gram-positive bacteria, suggesting a targeted approach for developing new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-chloro-N-(aryl)acetamide derivatives, and how can they be adapted for 2-chloro-N-(2-phenylsulfanyl-phenyl)-acetamide?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between chloroacetyl chloride and substituted anilines. For example, in analogous compounds (e.g., N-(4-fluorophenyl)-2-chloroacetamide), the reaction is conducted under reflux with a weak base (e.g., K₂CO₃) in acetonitrile, monitored by TLC for completion . Adaptations for 2-phenylsulfanyl substituents may require optimization of solvent polarity and reaction time due to steric/electronic effects of the thioether group. Post-synthesis purification often involves recrystallization from ethanol or aqueous sodium bicarbonate .

Q. How can the purity and structural identity of this compound be confirmed?

  • Methodological Answer :

  • Spectroscopy : FTIR confirms the presence of amide (C=O, ~1650–1700 cm⁻¹) and C-Cl (~650 cm⁻¹) bonds.
  • NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and the acetamide methylene group (δ ~4.0–4.5 ppm).
  • Single-crystal XRD : Provides definitive structural confirmation, resolving bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds) .
  • Chromatography : TLC or HPLC ensures purity, with mobile phases optimized for polar amides (e.g., ethyl acetate/hexane mixtures) .

Q. What structural analogs of this compound have been studied, and how do their properties compare?

  • Comparative Analysis :

CompoundKey Structural DifferencesApplications
2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamideHydroxyl instead of thioether groupPotential antioxidant activity
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamideFluoro and nitro substituentsAntibacterial synergy with ciprofloxacin
N-(2-Chlorophenyl)-2-[(triazolyl)sulfanyl]acetamideTriazole-thioether hybridAnticancer candidate via kinase inhibition
Source: Adapted from structural analogs in .

Advanced Research Questions

Q. How do hydrogen bonding and crystal packing influence the solid-state properties of 2-chloro-N-(aryl)acetamides?

  • Crystallographic Insights :

  • Intramolecular interactions : C–H···O bonds (common in acetamides) stabilize planar conformations, as seen in N-(2-methylphenylsulfonyl)acetamide .
  • Intermolecular interactions : N–H···O and N–H···Cl hydrogen bonds form dimers or chains, affecting solubility and melting points. For example, in 2-chloro-N-(4-fluorophenyl)acetamide, N–H···O bonds create infinite chains along the c-axis .
  • Impact on bioavailability : Strong intermolecular forces may reduce dissolution rates, requiring co-crystallization strategies for pharmaceutical applications .

Q. What computational approaches are suitable for predicting the bioactivity of this compound?

  • Methodological Answer :

  • Molecular docking : Screen against target proteins (e.g., bacterial enzymes or cancer-related kinases) using AutoDock Vina. For example, thieno-triazole derivatives of chloroacetamides showed anti-proliferative activity via EGFR inhibition .
  • MD simulations : Assess binding stability and conformational dynamics over 100-ns trajectories. Parameters include AMBER force fields and explicit solvent models .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing thioethers) with bioactivity using descriptors like logP and Hammett constants .

Q. How can structural modifications enhance the pharmacological profile of this compound?

  • Derivatization Strategies :

  • Bioisosteric replacement : Substitute the thioether with sulfonyl or sulfonamide groups to improve metabolic stability .
  • Hybridization : Attach triazole or morpholine moieties to enhance target selectivity, as seen in kinase inhibitors .
  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl or methyl) to increase oral bioavailability .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activities of chloroacetamide analogs: How to address conflicting data?

  • Resolution Framework :

  • Standardize assays : Use consistent bacterial strains (e.g., K. pneumoniae ATCC 700603) and MIC protocols to compare analogs .
  • Control for substituent effects : Nitro groups may enhance antibacterial activity but increase cytotoxicity, necessitating SAR studies .
  • Validate in vivo : Confirm in vitro findings using murine infection models to account for pharmacokinetic variability .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

  • Safety Protocols :

  • PPE : Use nitrile gloves and fume hoods due to potential skin/eye irritation (analogous to N-chloro-N-phenylacetamide) .
  • Waste disposal : Neutralize chloroacetamide residues with alkaline hydrolysis (e.g., 10% NaOH) to prevent environmental contamination .
  • Storage : Keep in amber vials at 4°C to avoid photodegradation of the thioether group .

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